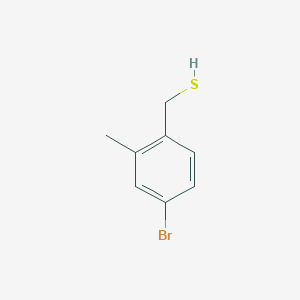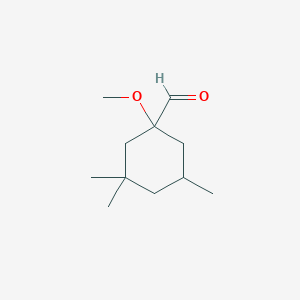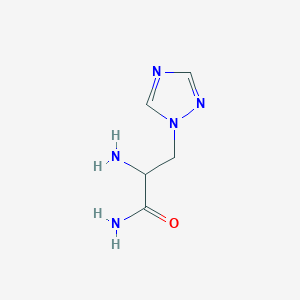
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Two complementary pathways have been proposed and successfully realized for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.
First Pathway: This pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Second Pathway: When less nucleophilic aromatic amines are used, an alternative pathway is applied.
化学反応の分析
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
科学的研究の応用
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Medicine: It is a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-amino-1,2,4-triazole: This compound is an inhibitor of mitochondrial and chloroplast function and is used as a cotton defoliant.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar in structure but with different substituents, leading to varied pharmacological activities.
Uniqueness
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-amino-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4(5(7)11)1-10-3-8-2-9-10/h2-4H,1,6H2,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLWDZBUZNBQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
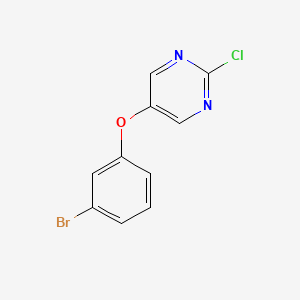
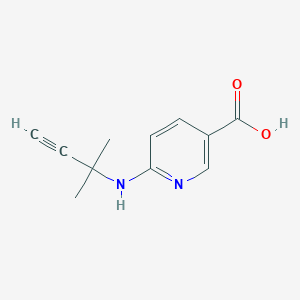
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
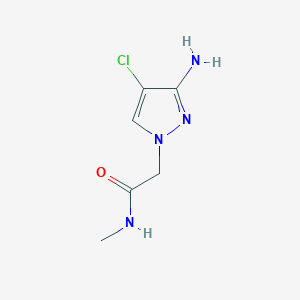
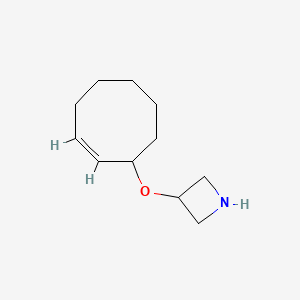

![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)
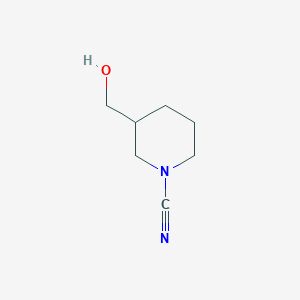

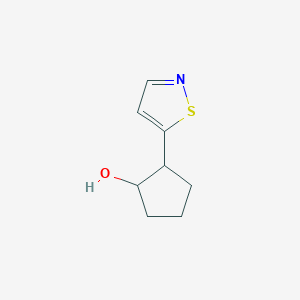
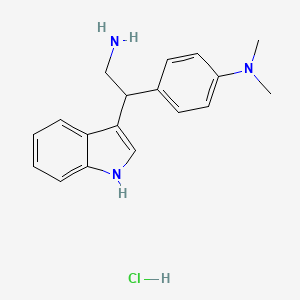
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
